2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide
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Overview
Description
2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide typically involves the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors or other advanced chemical engineering techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide or amino groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antitumor activity.
Mechanism of Action
The mechanism of action of 2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes or receptors, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it could modulate protein-protein interactions or enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with similar structural features.
Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.
Prolinol: A hydroxylated pyrrolidine derivative with distinct pharmacological properties.
Uniqueness
2-[(3S,4S)-4-(2-Amino-2-oxoethyl)pyrrolidin-3-yl]acetamide is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-[(3S,4S)-4-(2-amino-2-oxoethyl)pyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O2/c9-7(12)1-5-3-11-4-6(5)2-8(10)13/h5-6,11H,1-4H2,(H2,9,12)(H2,10,13)/t5-,6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BERPFURGQPTZEM-PHDIDXHHSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1)CC(=O)N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](CN1)CC(=O)N)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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